N-(2,4-difluorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Overview
Description
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the difluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Scientific Research Applications
N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:
- **N-[(2,4-DICHLOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE
- **N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-HYDROXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE
Uniqueness
The uniqueness of N-[(2,4-DIFLUOROPHENYL)METHYL]-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19F2N5O3 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H19F2N5O3/c1-13-26-19(14-4-7-17(32-2)8-5-14)10-20-27-28(22(31)29(13)20)12-21(30)25-11-15-3-6-16(23)9-18(15)24/h3-10H,11-12H2,1-2H3,(H,25,30) |
InChI Key |
LGNGBMXNBUGWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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